molecular formula C13H13FN4O3 B2908884 N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1209936-56-0

N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Cat. No.: B2908884
CAS No.: 1209936-56-0
M. Wt: 292.27
InChI Key: DOOXJLCBMBCFQW-UHFFFAOYSA-N
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Description

N1-(3-Fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbisamide) backbone. The molecule features a 3-fluoro-4-methylphenyl group at the N1 position and a 5-methyl-1,3,4-oxadiazol-2-ylmethyl moiety at the N2 position. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, which often enhance pharmacokinetic profiles in drug design .

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O3/c1-7-3-4-9(5-10(7)14)16-13(20)12(19)15-6-11-18-17-8(2)21-11/h3-5H,6H2,1-2H3,(H,15,19)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOXJLCBMBCFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=NN=C(O2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its mechanism of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorinated aromatic ring and an oxadiazole moiety. The presence of the fluorine atom is significant, as it can enhance the compound's lipophilicity and binding affinity to biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H17FN4O3
Molecular Weight344.33 g/mol
CAS NumberNot available

The biological activity of this compound is thought to involve interactions with specific enzymes and receptors. The oxadiazole ring may play a role in modulating enzyme activity through competitive inhibition or allosteric modulation. The fluorine atom enhances the compound's ability to interact with hydrophobic pockets in target proteins.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Anticancer Activity:
Studies have shown that derivatives of oxadiazoles possess anticancer properties. For instance, compounds similar to this compound have been tested for their ability to inhibit cancer cell proliferation in vitro and in vivo models. Specific assays demonstrate cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.

2. Enzyme Inhibition:
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on carboxylesterase enzymes which are crucial in drug metabolism and detoxification processes .

Case Studies

Case Study 1: Antitumor Activity
In a recent study, this compound was tested against human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests significant potential as an anticancer agent.

Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with Notum carboxylesterase. The research utilized crystallographic techniques to elucidate the binding interactions at the molecular level. It was found that the oxadiazole moiety effectively interacts with the active site of Notum, leading to substantial inhibition of its enzymatic activity .

Comparison with Similar Compounds

Key Differences :

  • Heterocyclic Core : The target compound’s 1,3,4-oxadiazole may offer superior metabolic stability compared to thiazole-containing analogs like Compound 38, as oxadiazoles resist enzymatic degradation more effectively .
  • Substituent Effects : The 3-fluoro-4-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability relative to chlorophenyl or methoxyphenyl groups in analogs .

Oxalamides in Flavoring and Metabolism Studies

Flavoring agents such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and related compounds (e.g., No. 1769–1770) are metabolized rapidly in hepatocytes without amide bond hydrolysis, suggesting a shared resistance to cleavage in oxalamides .

Comparison :

  • Functional Groups : The absence of pyridyl or methoxybenzyl groups in the target compound reduces structural similarity to flavoring agents, implying divergent applications.

Antimicrobial Oxalamides with Cyclic Imide Moieties

The GMC series (e.g., GMC-1 to GMC-5) incorporates isoindoline-1,3-dione (cyclic imide) groups, demonstrating broad-spectrum antimicrobial activity .

Structural Contrast :

  • Core Scaffold : The GMC series uses isoindoline-dione, a rigid planar structure, whereas the target compound’s 1,3,4-oxadiazole provides conformational flexibility.
  • Bioactivity : Antimicrobial activity in GMC derivatives correlates with halogenated aryl groups (e.g., 4-bromo, 3-chloro-4-fluoro), whereas antiviral oxalamides prioritize heterocyclic diversity .

Miscellaneous Oxalamides with Aromatic Substitutions

Compounds such as N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) and N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) highlight the role of methoxy and fluoro groups in modulating solubility and target binding .

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-fluoro substituent may enhance electronic effects similarly to Compound 18’s 2-fluorophenyl group, improving receptor interactions .
  • Steric Effects : The 5-methyl-1,3,4-oxadiazole in the target compound introduces steric bulk absent in simpler aryl derivatives like Compound 15.

Tabulated Comparison of Key Oxalamide Derivatives

Compound Name / ID Key Substituents Biological Activity Yield / Purity Source
Target Compound 3-Fluoro-4-methylphenyl; 5-methyl-1,3,4-oxadiazole Potential antiviral N/A
Compound 38 Thiazole; piperidine HIV entry inhibition 47% yield; 96.1% HPLC Antiviral study
S336 2,4-Dimethoxybenzyl; pyridyl Umami flavoring agent N/A Flavor research
GMC-3 4-Chlorophenyl; isoindoline-dione Antimicrobial Recrystallized (THF) Antimicrobial study
Compound 18 2-Fluorophenyl; 4-methoxyphenethyl Not specified 52% yield Synthetic study

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